(R)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid
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Overview
Description
®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxazepane ring, which is further substituted with a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid typically involves multiple steps:
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Formation of the Oxazepane Ring: : The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a dihalide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization.
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Introduction of the tert-Butoxycarbonyl Group: : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
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Attachment of the Benzoic Acid Moiety: : The final step involves coupling the oxazepane derivative with a benzoic acid derivative. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired ester linkage.
Industrial Production Methods
Industrial production of ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can target the oxazepane ring or the benzoic acid group, leading to the formation of reduced analogs.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural versatility.
Mechanism of Action
The mechanism of action of ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazepane ring and benzoic acid moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)phenylacetic acid
- ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzamide
- ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzonitrile
Uniqueness
Compared to similar compounds, ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid stands out due to its specific combination of the oxazepane ring and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-4-10-22-14(11-18)12-5-7-13(8-6-12)15(19)20/h5-8,14H,4,9-11H2,1-3H3,(H,19,20)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTQSVKTSPIRNQ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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